5-Benzyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide
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Overview
Description
5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a benzyl group, a methyl group, a nitrobenzoyl group, and a thiophenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene ring, which is then functionalized with various substituents through electrophilic aromatic substitution reactionsThe nitrobenzoyl group is often introduced through nitration reactions using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide
- 5-benzyl-4-methyl-2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxamide
- 5-benzyl-4-methyl-2-[(3-fluorobenzoyl)amino]-3-thiophenecarboxamide
Uniqueness
What sets 5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide apart from similar compounds is the presence of the nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron-donating or electron-withdrawing characteristics .
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c1-12-16(10-13-6-3-2-4-7-13)28-20(17(12)18(21)24)22-19(25)14-8-5-9-15(11-14)23(26)27/h2-9,11H,10H2,1H3,(H2,21,24)(H,22,25) |
InChI Key |
TUGNJYFLZLXHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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